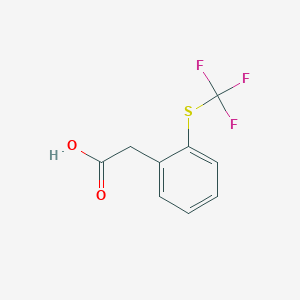

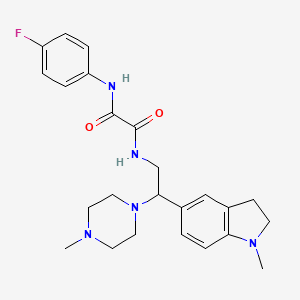

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For example, the synthesis of a morpholine derivative was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, as described in the first paper . This process involves heating the reactants to promote the chemical reaction and then characterizing the final product using techniques such as NMR, IR, and Mass spectral studies.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using single crystal X-ray diffraction studies. For instance, the morpholine derivative mentioned earlier was found to belong to the monoclinic system with specific lattice parameters, and its structure was confirmed through these studies . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by various substituents and their positions on the core structure. The second paper discusses the condensation of different amines with a thiazolidine derivative, leading to region-isomeric thiazolo[3,4-a]quinoxalines . The presence of a fluorine atom can have a mesomeric effect, comparable to that of an aminosubstituent, which can affect the ratio of isomers formed during the reaction.

Physical and Chemical Properties Analysis

The stability of these compounds in aqueous-organic solutions can be studied through solvolysis reactions, which are influenced by factors such as pH and temperature. The third paper investigates the first-order reaction of solvolysis for a pyrrole derivative, with the decomposition followed by HPLC methods . The study provides insights into the specific acid-base catalysis involved and calculates thermodynamic parameters like activation energy, enthalpy, and entropy.

Biological Activity

Although not directly related to the compound , the biological activity of similar compounds has been evaluated. The morpholine derivative was screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein, showing significant anti-TB and antimicrobial activities .

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

The compound has been explored for its role as a neurokinin-1 (NK1) receptor antagonist, showing potential in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. Its water solubility and oral activity make it suitable for both intravenous and oral administration, highlighting its versatility in clinical applications (Harrison et al., 2001).

Anticonvulsant Activity

Research into new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating chemical fragments of known antiepileptic drugs, has demonstrated broad spectra of activity across preclinical seizure models. This indicates the compound's potential as a novel anticonvulsant agent, offering a promising safety profile when compared to existing antiepileptic drugs (Kamiński et al., 2015).

Antipsychotic Potential

The pharmacological profile of certain derivatives, acting as potent 5-HT2A receptor inverse agonists, suggests their utility as antipsychotic agents. They demonstrate efficacy in attenuating behaviors induced by 5-HT2A receptor agonists, supporting their potential in treating psychiatric disorders such as schizophrenia (Vanover et al., 2006).

Anti-Cancer Properties

A specific derivative has been identified for its potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating strong potential as an anti-cancer agent. This compound exhibited significant cytotoxic activity against various human cancer cell lines, suggesting its role in cancer therapy (Riadi et al., 2021).

5-HT(1B/1D) Antagonism and Serotonin Modulation

The compound has also been studied for its effects as a 5-HT(1B/1D) antagonist, showing promise in the modulation of serotonin levels. Such modulation is crucial in various neurological and psychological conditions, highlighting the compound's therapeutic potential in areas beyond its primary applications (Liao et al., 2000).

Propriétés

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN5O2/c1-28-11-13-30(14-12-28)22(17-3-8-21-18(15-17)9-10-29(21)2)16-26-23(31)24(32)27-20-6-4-19(25)5-7-20/h3-8,15,22H,9-14,16H2,1-2H3,(H,26,31)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIFLWBKXHTFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)